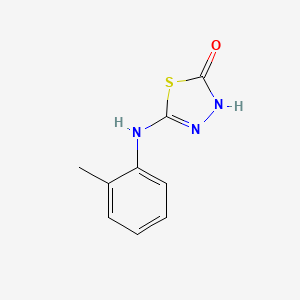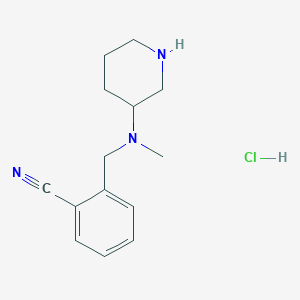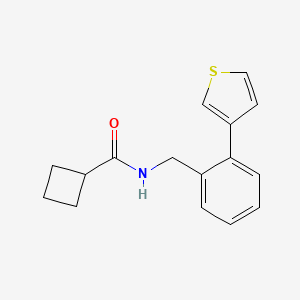
5-(2-甲基苯胺基)-3H-1,3,4-噻二唑-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methylanilino)-3H-1,3,4-thiadiazol-2-one is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the thiadiazole family of compounds, which are known for their diverse range of biological activities. In
科学研究应用
抗病毒和杀菌活性
1,2,3-噻二唑,例如 5-(2-甲苯胺基)-3H-1,3,4-噻二唑-2-酮,由于其多样化的生物活性,在新型农药的开发中显示出重大的前景。研究表明,1,2,3-噻二唑的某些衍生物对各种真菌表现出广谱活性,并且还具有有效的抗病毒活性。这些化合物,包括具有 5 位取代的化合物,对于农药开发的进一步研究特别感兴趣 (Zheng 等人,2010)。
抗癌特性
喹唑啉酮部分通常与噻二唑有关,它与一系列生物活性有关,包括抗癌特性。研究表明,噻二唑取代的喹唑啉-4-(3H)-酮在体外表现出显着的抗癌活性。这些化合物,特别是用烷基/芳基取代的化合物,已证明对人宫颈癌细胞有效,并在小鼠模型中抑制体内肿瘤生长 (Joseph 等人,2010)。
抗菌活性
新型 2-甲基-3-(1'3'4'-噻二唑基)-4-(3H) 喹唑啉酮已被合成,并显示出同时具有抗菌和抗真菌特性。这些化合物对多种细菌菌株(如金黄色葡萄球菌和大肠杆菌)以及对念珠菌等真菌物种有效 (Jatav 等人,2006)。
DNA 保护能力和抗菌特性
源自 5-取代-1,3,4-噻二唑-2-胺的席夫碱显示出对氧化损伤的高 DNA 保护能力。此外,其中一些化合物表现出很强的抗菌活性,突出了它们在开发新的药理剂方面的潜力 (Gür 等人,2020)。
抗惊厥和中枢神经系统抑制活性
包含 2-甲基-3-(l'3'4'-噻二唑基)-4(3H)喹唑啉酮的化合物被发现具有抗惊厥和中枢神经系统抑制活性。这表明它们在治疗与中枢神经系统相关的疾病中具有潜在用途 (Mishra 等人,2007)。
属性
IUPAC Name |
5-(2-methylanilino)-3H-1,3,4-thiadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-6-4-2-3-5-7(6)10-8-11-12-9(13)14-8/h2-5H,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNKQFRRBDUIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NNC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylanilino)-3H-1,3,4-thiadiazol-2-one | |
CAS RN |
858007-69-9 |
Source


|
| Record name | 5-[(2-methylphenyl)amino]-2,3-dihydro-1,3,4-thiadiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide](/img/structure/B2829589.png)
![2-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2829591.png)
![(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B2829593.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2829596.png)

![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2829600.png)
![methyl 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2829602.png)
![6-(3-Fluorophenyl)-2-[1-(3-methylimidazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2829604.png)

![N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2829607.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2829609.png)